molecular formula C29H24Cl4N4O4 B11554075 1,1'-[Methanediylbis(2-methoxybenzene-4,1-diyl)]bis[3-(3,4-dichlorophenyl)urea]

1,1'-[Methanediylbis(2-methoxybenzene-4,1-diyl)]bis[3-(3,4-dichlorophenyl)urea]

Cat. No.: B11554075
M. Wt: 634.3 g/mol
InChI Key: UXLWGNKNJLWUER-UHFFFAOYSA-N
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Description

1-(3,4-DICHLOROPHENYL)-3-{4-[(4-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-3-METHOXYPHENYL)METHYL]-2-METHOXYPHENYL}UREA is a complex organic compound characterized by multiple dichlorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DICHLOROPHENYL)-3-{4-[(4-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-3-METHOXYPHENYL)METHYL]-2-METHOXYPHENYL}UREA typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include dichlorophenyl isocyanate and methoxyphenyl amine, among others. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis process and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DICHLOROPHENYL)-3-{4-[(4-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-3-METHOXYPHENYL)METHYL]-2-METHOXYPHENYL}UREA undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation and nitration are common substitution reactions, where halogens or nitro groups replace hydrogen atoms in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(3,4-DICHLOROPHENYL)-3-{4-[(4-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-3-METHOXYPHENYL)METHYL]-2-METHOXYPHENYL}UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLOROPHENYL)-3-{4-[(4-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-3-METHOXYPHENYL)METHYL]-2-METHOXYPHENYL}UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-DICHLOROPHENYL)-3-(2,4-DICHLOROPHENYL)UREA
  • 1-(2,4-DICHLOROPHENYL)-3-(2,6-DICHLOROPHENYL)UREA
  • 1-(2,3-DICHLOROPHENYL)-3-(2,5-DICHLOROPHENYL)UREA

Uniqueness

1-(3,4-DICHLOROPHENYL)-3-{4-[(4-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-3-METHOXYPHENYL)METHYL]-2-METHOXYPHENYL}UREA is unique due to its specific arrangement of dichlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H24Cl4N4O4

Molecular Weight

634.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[4-[[4-[(3,4-dichlorophenyl)carbamoylamino]-3-methoxyphenyl]methyl]-2-methoxyphenyl]urea

InChI

InChI=1S/C29H24Cl4N4O4/c1-40-26-12-16(3-9-24(26)36-28(38)34-18-5-7-20(30)22(32)14-18)11-17-4-10-25(27(13-17)41-2)37-29(39)35-19-6-8-21(31)23(33)15-19/h3-10,12-15H,11H2,1-2H3,(H2,34,36,38)(H2,35,37,39)

InChI Key

UXLWGNKNJLWUER-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)OC)NC(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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